Cas no 172940-58-8 ((2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid)

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid structure
172940-58-8 structure
Product Name:(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
CAS-nummer:172940-58-8
MF:C14H16BNO2
MW:241.093343734741
MDL:MFCD03452759
CID:136902
PubChem ID:4197357
Update Time:2025-06-08

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Boronicacid, [2-[(methylphenylamino)methyl]phenyl]- (9CI)
    • [2-[(N-methylanilino)methyl]phenyl]boronic acid
    • 2-(N-Methyl-N-phenylaminomethyl)phenylboronic acid
    • 2-(N-METHYL-N-PHENYLAMINOMETHYL)-PHENYLBORONIC ACID
    • (2-([methyl(phenyl)amino]methyl)phenyl)boronic acid
    • AB15472
    • AC1N5MBR
    • AG-E-22350
    • CTK0H3962
    • FT-0608878
    • I14-38464
    • 2-(N-METHYL-N-PHENYL)AMINOMETHYLBENZENEBORONIC ACID
    • 2-[(Methylphenylamino)methyl]phenylboronic acid
    • (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
    • Boronicacid,[2-[(methylphenylamino)methyl]phenyl]-(9ci)
    • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid
    • DTXSID40400707
    • AKOS009159286
    • D93302
    • AS-70296
    • starbld0019324
    • 172940-58-8
    • DB-064887
    • MDL: MFCD03452759
    • Inchi: 1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3
    • InChI-sleutel: NKQAMYVFGSUOKY-UHFFFAOYSA-N
    • LACHT: OB(C1C=CC=CC=1CN(C)C1C=CC=CC=1)O

Berekende eigenschappen

  • Exacte massa: 241.12700
  • Monoisotopische massa: 241.127
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 43.7

Experimentele eigenschappen

  • PSA: 43.70000
  • LogboekP: 1.00280

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi

(2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid Prijsmeer >>

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2-(N-METHYL-N-PHENYL)AMINOMETHYLBENZENEBORONIC ACID
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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